[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[1,4]dioxin moiety, which is known for its stability and unique chemical properties. The presence of the carbamic acid tert-butyl ester group adds to its versatility, making it a compound of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the benzo[1,4]dioxin core. This can be achieved through a series of cyclization reactions involving catechol and ethylene glycol under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the oxo-ethyl group.
The final step involves the reaction of the oxo-ethyl intermediate with tert-butyl isocyanate under controlled conditions to form the carbamic acid tert-butyl ester. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxin moiety can be oxidized to form quinone derivatives.
Reduction: The oxo-ethyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s stability and reactivity make it suitable for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes or as a substrate in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzo[1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The oxo-ethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Proteins: The compound can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid methyl ester
- [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid ethyl ester
- [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative is unique due to its increased steric hindrance, which can influence its reactivity and binding properties. This makes it a valuable compound for studying steric effects in chemical and biological systems.
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-9-11(17)10-4-5-12-13(8-10)20-7-6-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFIYDWFWRHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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